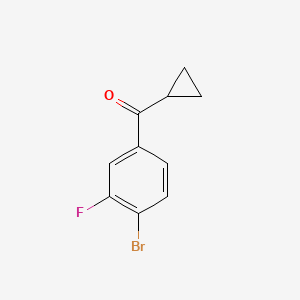

4-Bromo-3-fluorophenyl cyclopropyl ketone

Description

4-Bromo-3-fluorophenyl cyclopropyl ketone (CAS 898790-03-9) is a halogenated aromatic ketone featuring a cyclopropyl group directly bonded to a carbonyl moiety, which is attached to a para-bromo and meta-fluoro-substituted phenyl ring. The electron-withdrawing effects of bromine and fluorine substituents influence its reactivity, particularly in enolate formation and subsequent transformations .

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVIKFLEKLICRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642496 | |

| Record name | (4-Bromo-3-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-03-9 | |

| Record name | (4-Bromo-3-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluorophenyl cyclopropyl ketone typically involves the following steps:

Bromination and Fluorination: The starting material, phenyl cyclopropyl ketone, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

Cyclopropylation: The brominated and fluorinated phenyl compound is then subjected to cyclopropylation to form the final product.

Industrial Production Methods: Industrial production of 4-Bromo-3-fluorophenyl cyclopropyl ketone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluorophenyl cyclopropyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Applications in Organic Synthesis

4-Bromo-3-fluorophenyl cyclopropyl ketone serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions allows for the creation of complex molecules with desired biological activities.

Key Reactions:

- Oxidation: Converts the ketone group to carboxylic acids or other derivatives.

- Reduction: Transforms the ketone into alcohols.

- Substitution Reactions: The halogen atoms can be replaced with other functional groups, enhancing molecular diversity.

Medicinal Chemistry

Research indicates that 4-Bromo-3-fluorophenyl cyclopropyl ketone exhibits potential therapeutic properties. Its structural features suggest possible interactions with biological targets, making it valuable in drug design.

Biological Activities:

- Anticancer Properties: Similar compounds have shown efficacy against tumor growth by targeting specific pathways involved in cell proliferation.

- Enzyme Inhibition: The compound may inhibit certain enzymes, which is significant for developing treatments for various diseases.

- Neuropharmacological Effects: Preliminary studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-Bromo-3-fluorophenyl cyclopropyl ketone and its derivatives:

- Anticancer Activity: Research has demonstrated that halogenated phenyl compounds can inhibit tumor growth. For instance, studies on similar compounds have reported IC50 values indicating significant anticancer activity against breast cancer cell lines .

- Enzyme Interaction Studies: Investigations into enzyme inhibition have shown that compounds with similar structures can effectively modulate enzyme activities associated with cancer progression .

- Neuropharmacological Investigations: Some studies indicate that derivatives of this compound may influence neurotransmitter systems, suggesting potential for treating conditions like schizophrenia .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Substituents |

|---|---|---|---|

| 4-Bromo-3-fluorophenyl cyclopropyl ketone | 898790-03-9 | C₁₀H₈BrF₀O | 4-Br, 3-F on phenyl ring |

| 4-Bromophenyl cyclopropyl ketone | 6952-89-2 | C₁₀H₉BrO | 4-Br on phenyl ring |

| (E)-4-(3-Bromophenyl)-but-3-en-2-one | 65300-30-3 | C₁₀H₉BrO | 3-Br on phenyl, α,β-unsaturated ketone |

| 4-(2-Bromophenyl)-3-buten-2-one | 72454-54-7 | C₁₀H₉BrO | 2-Br on phenyl, α,β-unsaturated ketone |

Key Observations :

- Halogen Position: The meta-fluoro substituent in 4-bromo-3-fluorophenyl cyclopropyl ketone introduces steric and electronic differences compared to purely brominated analogs like 4-bromophenyl cyclopropyl ketone.

- Cyclopropyl Group : The cyclopropyl moiety impringes ring strain, which can influence reactivity in cyclization or fragmentation reactions compared to linear or α,β-unsaturated ketones (e.g., 65300-30-3 and 72454-54-7) .

Enolate Formation and Cyclization

- 4-Bromo-3-fluorophenyl cyclopropyl ketone: The presence of fluorine may hinder enolate stabilization, as seen in analogous bromo ketones (e.g., bromo ketone 50 in ), where slow enolate activation led to recovery of starting material. This suggests similar challenges in achieving C-alkylation for cyclopentanone formation .

- 4-Bromophenyl cyclopropyl ketone: Without fluorine, this analog may exhibit faster enolate formation but still favors O-alkylation over cyclization, as observed in bromo esters (e.g., compound 45) and other bromo ketones .

- α,β-Unsaturated Analogs : Compounds like 65300-30-3 and 72454-54-7 undergo conjugate addition more readily due to their unsaturated systems, diverging from the cyclopropyl ketone’s strain-driven reactivity .

Fragmentation and Stability

- Mass Spectrometry : Cyclopropyl ketones (e.g., tricyclo[3.3.0.0¹⁸]octan-3-one in ) fragment via ketene loss (m/e 80). The bromine and fluorine in 4-bromo-3-fluorophenyl cyclopropyl ketone may alter fragmentation pathways due to increased molecular weight and halogen-specific cleavage patterns .

- Reductive Cleavage: Lithium-ammonia reduction of cyclopropyl ketones yields bicyclic products (e.g., cis-bicyclo[3.3.0]octan-3-one).

Spectroscopic and Electronic Properties

- NMR: Fluorine’s strong deshielding effect would distinguish the target compound’s ¹H/¹³C NMR signals from non-fluorinated analogs. For example, the meta-fluoro group would split adjacent proton signals, as seen in deuterated cyclopropyl ketones .

- IR : The carbonyl stretch (∼1700 cm⁻¹) may shift slightly due to electron-withdrawing substituents, though cyclopropyl rigidity generally maintains this absorption .

Research Findings and Implications

- Synthetic Challenges: The target compound’s halogenated aryl group complicates enolate-mediated cyclizations, favoring side reactions (e.g., enol ether formation) over five-membered ring synthesis .

- Thermodynamic vs. Kinetic Control : Acid-catalyzed reactions of cyclopropyl ketones (e.g., HBr treatment) yield product mixtures reflecting thermodynamic stability. The bromo-fluoro substitution may bias product ratios compared to simpler analogs .

- Heterocyclic Analogs : Cyclopropyl ketones bonded to heterocycles (e.g., 2-pyrrolyl or 2-thienyl) exhibit distinct electronic profiles, underscoring the phenyl ring’s role in modulating reactivity .

Biological Activity

4-Bromo-3-fluorophenyl cyclopropyl ketone (C10H8BrF, molecular weight: 243.07 g/mol) is an organic compound characterized by a cyclopropyl group attached to a ketone functional group, along with bromine and fluorine substituents on the phenyl ring. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

This compound can be synthesized through various methods, often involving halogenation and cyclopropanation reactions. The presence of both bromine and fluorine atoms enhances its reactivity and potential interactions with biological targets. The ketone functional group allows for versatile applications in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The biological activity of 4-Bromo-3-fluorophenyl cyclopropyl ketone is primarily mediated through its ability to form covalent bonds with specific molecular targets. This interaction can modulate the activity of enzymes or receptors, influencing various cellular processes. For instance, the compound's halogen substitutions may enhance membrane permeability and metabolic stability, which are critical factors in drug design.

Biological Activity

Research indicates that compounds similar to 4-Bromo-3-fluorophenyl cyclopropyl ketone exhibit a range of biological activities, including:

- Anticancer Properties : Some studies suggest that halogenated phenyl compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other fluorinated compounds that have shown efficacy against various cancer types .

- Neuropharmacological Effects : Preliminary data suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Comparative Analysis

To better understand the biological activity of 4-Bromo-3-fluorophenyl cyclopropyl ketone, comparisons with similar compounds can provide valuable insights:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Fluoro-4-methylphenyl cyclopropyl ketone | Methyl instead of bromine | Enhanced lipophilicity; potential anticancer activity |

| 4-Chloro-3-fluorophenyl cyclopropyl ketone | Chlorine instead of bromine | Different reactivity; potential enzyme inhibition |

| 4-Bromo-2-fluorophenyl cyclopropyl ketone | Different position of fluorine | May exhibit distinct biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.